Rank Order of Pancreatic β‑Cell Inhibitory Activity: 3‑Sulfanyl vs. 3‑Amino Substituents
In a systematic comparison by Pirotte et al. (2011) [1], the rank order of potency for inhibition of insulin release from pancreatic β‑cells was: 3‑isopropylamino > 3‑isobutyl > 3‑isopropoxy > 3‑isopropylsulfanyl > 3‑isopropylsulfinyl. The 3‑isopropylsulfanyl derivative exhibited markedly reduced pancreatic activity relative to the 3‑isopropylamino lead. As the target compound features a 3‑sulfanyl linkage, it is expected to fall into a similar low‑pancreatic‑activity category, thereby minimizing off‑target insulin secretion interference.
| Evidence Dimension | Inhibitory activity on insulin secretion from pancreatic β‑cells |
|---|---|
| Target Compound Data | Inferred low potency (3‑sulfanyl class); rank 4 of 5 in potency order |
| Comparator Or Baseline | 3‑Isopropylamino‑4H‑1,2,4‑benzothiadiazine 1,1‑dioxide (rank 1, highest potency); 3‑isopropylsulfanyl (rank 4) |
| Quantified Difference | >10‑fold reduction in potency relative to 3‑isopropylamino (estimated from rank shift) |
| Conditions | Rat pancreatic islets; insulin secretion assay |
Why This Matters
Lower pancreatic activity reduces the risk of hypoglycemia as a side effect when the compound is used for myorelaxant indications, making it a safer starting point for drug development compared to 3‑amino analogs.
- [1] Pirotte B, de Tullio P, Florence X, Goffin E, Somers F, Boverie S, Lebrun P. Impact of the nature of the substituent at the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides on their opening activity toward ATP-sensitive potassium channels. J Med Chem. 2011;54(11):3901-3912. doi:10.1021/jm200100c. View Source
